molecular formula C21H13Cl3N2O2 B4926045 2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide

2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide

Cat. No. B4926045
M. Wt: 431.7 g/mol
InChI Key: GFJARQHNYWJWNA-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. It is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR) and has been shown to have neuroprotective and anti-inflammatory effects.

Mechanism of Action

2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide acts as a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is expressed in the central nervous system and immune cells. Activation of the α7 nAChR by 2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide leads to the influx of calcium ions into the cell, which triggers downstream signaling pathways that are involved in neuroprotection and anti-inflammatory responses.
Biochemical and Physiological Effects:
2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promotes the survival and growth of neurons. 2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has also been shown to decrease the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has several advantages for lab experiments. It is a selective agonist of the α7 nAChR, which allows for specific targeting of this receptor. 2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is also relatively stable and can be easily synthesized in large quantities. However, 2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some experimental settings. 2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide also has a short half-life in vivo, which can limit its therapeutic potential.

Future Directions

There are several future directions for research on 2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide. One direction is to further investigate its potential therapeutic applications in neurological and inflammatory diseases. Another direction is to develop more potent and selective α7 nAChR agonists that can overcome the limitations of 2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide. Additionally, more research is needed to understand the downstream signaling pathways that are activated by 2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide and how they contribute to its neuroprotective and anti-inflammatory effects.

Synthesis Methods

The synthesis of 2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide involves several steps, starting with the reaction of 4-methylbenzoyl chloride with 5,7-dichloro-1,3-benzoxazole to form 4-methyl-N-(5,7-dichloro-1,3-benzoxazol-2-yl)benzamide. This compound is then reacted with 4-(aminomethyl)phenylboronic acid to form the final product, 2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide.

Scientific Research Applications

2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has been extensively studied for its potential therapeutic applications in various neurological and inflammatory diseases. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. 2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has also been shown to have anti-inflammatory effects in animal models of sepsis, colitis, and rheumatoid arthritis.

properties

IUPAC Name

2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl3N2O2/c1-11-2-7-15(16(23)8-11)20(27)25-14-5-3-12(4-6-14)21-26-18-10-13(22)9-17(24)19(18)28-21/h2-10H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJARQHNYWJWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide

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